4-(2-Chloroethoxy)-3-methoxybenzaldehyde
Description
Contextualization within Benzaldehyde (B42025) Chemistry
4-(2-Chloroethoxy)-3-methoxybenzaldehyde is a substituted aromatic aldehyde that belongs to the vast and significant family of benzaldehyde derivatives. Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene (B151609) ring with a formyl group. guidechem.com The reactivity of benzaldehyde is characterized by its aldehyde group and the aromatic ring, allowing for a multitude of chemical transformations. scbt.com These include oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation reactions. scbt.com
The chemical behavior of benzaldehyde is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the benzene ring is functionalized with three groups: a methoxy (B1213986) group (-OCH3) at position 3, a 2-chloroethoxy group (-OCH2CH2Cl) at position 4, and the defining aldehyde group (-CHO) at position 1. The presence of these substituents, particularly the electron-donating methoxy and chloroethoxy groups, is expected to influence the electron density of the aromatic ring and the reactivity of the aldehyde functional group. This substitution pattern is reminiscent of vanillin (B372448), a widely occurring natural compound, which has a hydroxyl group in place of the 2-chloroethoxy group. researchgate.net The study of such substituted benzaldehydes is a cornerstone of synthetic organic chemistry, as the interplay of these functional groups allows for the construction of complex molecular architectures.
Significance as a Synthetic Intermediate and Building Block
While specific research applications of this compound are not extensively documented in publicly available literature, its structure strongly suggests its role as a valuable synthetic intermediate and building block. The aldehyde functionality is a versatile handle for a wide array of chemical reactions, including the formation of Schiff bases, Wittig reactions, and aldol (B89426) condensations, enabling the introduction of the substituted phenyl moiety into larger molecules. researchgate.net
Furthermore, the 2-chloroethoxy group provides a reactive site for nucleophilic substitution reactions. The terminal chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a diverse range of functional groups. This dual reactivity—the ability to undergo transformations at both the aldehyde and the chloroethoxy groups—makes this compound a potentially versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The synthesis of various benzaldehyde derivatives is a common theme in the development of new pharmaceuticals and other biologically active compounds. whiterose.ac.uk
Overview of Research Trajectories for Related Chemical Scaffolds
The chemical scaffold of this compound, featuring a substituted benzaldehyde core, is a recurring motif in various areas of chemical research. Research on related structures provides insight into the potential applications and research directions for this specific compound.
One significant area of research involves the synthesis and biological evaluation of benzaldehyde derivatives as potential therapeutic agents. For instance, substituted benzaldehydes have been investigated for their ability to increase the oxygen affinity of human hemoglobin, which could be relevant for treating conditions like sickle cell disease. Moreover, various Schiff base derivatives of substituted benzaldehydes have been synthesized and screened for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net
Another prominent research trajectory is the use of substituted benzaldehydes as key intermediates in the synthesis of natural products and their analogs. The structural similarity to vanillin and its derivatives suggests that this compound could serve as a starting material for the synthesis of complex molecules with interesting biological profiles. nih.govnist.gov Research into the synthesis of isotopically labeled benzaldehyde derivatives for use in metabolic studies and as probes for biological processes is also an active field. whiterose.ac.uk
The development of new synthetic methodologies often utilizes benzaldehyde derivatives as model substrates. For example, modified Rosenmund reductions for the synthesis of aldehydes from acid chlorides have been optimized using substituted benzoyl chlorides. orgsyn.org The exploration of novel chromogenic reagents for applications in analytical chemistry, such as in thin-layer chromatography, has also involved the synthesis of new benzaldehyde derivatives. rfppl.co.in The study of the influence of different substituents on the spectroscopic and electronic properties of benzaldehydes is another active area of research. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Related Benzaldehyde Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloro-3-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 56-60 |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 56-60 |
| 4-Ethoxy-3-methoxybenzaldehyde (B93258) | C₁₀H₁₂O₃ | 180.20 | 50-53 |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 62-64 |
| 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | C₈H₇ClO₃ | 186.59 | 204-208 |
Data sourced from various chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.combldpharm.com
Table 2: Spectroscopic Data of a Related Compound: 4-Chloro-3-methoxybenzaldehyde
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 9.87 (s, 1H, CHO), 7.45 (d, J=1.8 Hz, 1H), 7.42 (dd, J=8.1, 1.8 Hz, 1H), 7.00 (d, J=8.1 Hz, 1H), 3.96 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 190.8, 159.2, 131.0, 130.3, 127.2, 111.4, 56.4 |
| IR (KBr, cm⁻¹) | 2925, 2854, 1685, 1585, 1498, 1268, 1130, 815 |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloroethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBNVCCDXRZXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444729 | |
| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204915-71-9 | |
| Record name | 4-(2-CHLOROETHOXY)-3-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 2 Chloroethoxy 3 Methoxybenzaldehyde
Conventional Synthetic Routes and Optimization Studies
Conventional methods for synthesizing this aldehyde derivative are well-established, focusing on accessible starting materials and optimized reaction conditions for industrial and laboratory-scale production.
The most common and economically viable route for the preparation of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde is the reaction between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a 2-chloroethoxy-donating agent, such as 1,2-dichloroethane (B1671644) or 1-bromo-2-chloroethane (B52838). This reaction is a specific application of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
The synthesis proceeds in a two-step mechanism within a single pot. First, the phenolic hydroxyl group of vanillin is deprotonated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a sodium or potassium vanillinate salt. This salt is a potent nucleophile. The resulting phenoxide ion then attacks the electrophilic carbon of the 2-chloroethoxy agent in a bimolecular nucleophilic substitution (SN2) reaction, displacing a halide ion and forming the desired ether bond. wikipedia.orglibretexts.org
While vanillin is the most direct precursor, alternative feedstocks can be considered, often involving the initial synthesis of vanillin itself. For instance, vanillin can be prepared from 4-hydroxybenzaldehyde (B117250) through bromination followed by a copper-mediated methoxide (B1231860) coupling. udel.edu Another precursor, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), is also used to synthesize related isomers like 3-ethoxy-4-methoxybenzaldehyde, highlighting the adaptability of the etherification methodology to different positional isomers. google.comgoogle.com
Research into sustainable feedstocks has identified lignin, a complex polymer found in wood, as a renewable source for producing vanillin. udel.edu Furthermore, other natural compounds like ferulic acid can be catabolized by microorganisms to yield vanillin as an intermediate, which can then be used for subsequent synthesis. researchgate.net
Investigation of Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the use of catalysts and adherence to green chemistry principles to improve efficiency, reduce waste, and enhance safety.
To improve the efficiency of the Williamson ether synthesis, particularly when dealing with reactants in different phases (e.g., an aqueous solution of the phenoxide and an organic haloalkane), phase-transfer catalysis (PTC) is widely employed. mdma.ch Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the electrophile. google.comgoogle.com This technique often leads to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and higher yields by overcoming the immiscibility of the reactants. mdma.ch
Table 1: Catalysts Used in the Synthesis of Vanillin Ethers This table is generated based on data from analogous etherification reactions.
| Catalyst | Catalyst Type | Reactants | Key Advantage | Source |
|---|---|---|---|---|
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Isovanillin, Bromoethane | High yield (96.1%) under mild conditions. | google.com |
| Adogen 464 | Phase-Transfer Catalyst | 4-hydroxy-3,5-dimethoxybenzaldehyde, Dimethyl sulfate | Effective for methylation at room temperature. | mdma.ch |
| Copper(II) Chloride | Transition Metal Catalyst | 5-bromovanillin, Sodium methoxide | Mediates methoxylation to form an ether bond. | mdma.ch |
| Tetrabutylammonium fluoride | Phase-Transfer Catalyst | Isovanillin, Bromoethane | Enables simple and safe reaction operation. | google.comgoogle.com |
The synthesis of this compound can be aligned with the principles of green chemistry to minimize environmental impact. psu.edu Key strategies include the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. researchgate.netgoogle.com The use of efficient phase-transfer or other catalysts reduces energy consumption and the formation of by-products. psu.edu
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and reaction time.
The selection of the base is important; strong bases like sodium hydroxide are effective for deprotonating the phenol. google.com The solvent system must be compatible with the reactants and catalyst. While water is a green solvent, organic solvents like methanol (B129727) or dimethylformamide (DMF) are also used. mdma.ch Temperature control is essential; while some heat may be required to increase the reaction rate, excessive temperatures can lead to undesirable side reactions or decomposition.
Selectivity is primarily concerned with ensuring the etherification occurs exclusively at the phenolic hydroxyl group without affecting the aldehyde functional group. The conditions for Williamson ether synthesis are generally mild enough to leave the aldehyde group intact. The choice of the alkylating agent is also critical; primary halides like 1,2-dichloroethane are preferred as they favor the SN2 mechanism over elimination, which can be a competing pathway with secondary or tertiary halides. masterorganicchemistry.comlibretexts.org
Table 2: Optimization of Reaction Conditions for Benzaldehyde (B42025) Ether Synthesis This table is generated based on data from analogous etherification reactions.
| Starting Material | Reagent | Base | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|---|
| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium Fluoride | Water | 25°C | 96.1% | google.com |
| Vanillin | Dimethyl Sulfate | Sodium Hydroxide | Adogen 464 | Dichloromethane/Water | Room Temp | 96% | mdma.ch |
| 5-Bromovanillin | Sodium Methoxide | - | Copper(II) Chloride | Methanol/DMF | 100°C | 83% | mdma.ch |
| Vanillin | Diethyl Sulfate | Sodium Hydroxide | - | Water | 50°C | Not specified | nih.gov |
Process Intensification and Scale-Up Methodologies
The efficient and scalable synthesis of this compound is a critical consideration for its potential industrial application. Process intensification and scale-up methodologies focus on developing manufacturing processes that are safer, more efficient, environmentally friendly, and economically viable. While specific literature on the large-scale production of this compound is limited, principles from related syntheses of substituted benzaldehydes can be applied. Key strategies include the use of advanced heating methods, phase-transfer catalysis, and continuous flow chemistry.
One promising approach for process intensification is the use of microwave-assisted synthesis. lpu.inrasayanjournal.co.in Microwave irradiation offers a rapid and efficient method for heating, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. scholarsresearchlibrary.com In the synthesis of derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), a common precursor, microwave assistance has been shown to be effective. irjet.net This technique provides uniform heating throughout the reaction mixture, which can be particularly advantageous for achieving consistent product quality. rasayanjournal.co.in
Another important strategy for intensifying the synthesis of alkoxy benzaldehydes is the application of phase-transfer catalysis (PTC). The synthesis of related compounds, such as 3-ethoxy-4-methoxybenzaldehyde, has been successfully carried out using a phase-transfer catalyst. google.com This method is particularly useful for reactions involving reactants in two immiscible phases, such as an aqueous phase containing the phenoxide and an organic phase containing the alkylating agent. The phase-transfer catalyst, for instance, a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates the transfer of the reactive anion from the aqueous to the organic phase, thereby accelerating the reaction rate. google.comgoogle.com This approach can eliminate the need for harsh, anhydrous conditions and expensive polar aprotic solvents, making the process more cost-effective and greener. google.com
For the scale-up of the synthesis of this compound, continuous flow chemistry presents a modern and highly advantageous alternative to traditional batch processing. allfordrugs.com Flow chemistry involves pumping reactants through a network of tubes or channels, where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. While specific examples for the continuous synthesis of this compound are not documented, the principles have been applied to a wide range of organic transformations, including those involving hazardous reagents or exothermic reactions. allfordrugs.com The small reaction volume at any given time in a flow reactor significantly mitigates the risks associated with handling potentially hazardous materials on a large scale.
The table below outlines a comparative analysis of potential synthetic methodologies for the preparation of substituted benzaldehydes, which could be adapted for the synthesis of this compound.
| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Phase-Transfer Catalysis | Continuous Flow Synthesis |
| Heating Method | External (oil bath, heating mantle) | Microwave Irradiation | External or Microwave | Precise, integrated heating/cooling |
| Reaction Time | Hours to days | Minutes to hours scholarsresearchlibrary.com | Can be significantly reduced | Seconds to minutes |
| Yield | Variable, often moderate | Generally higher yields scholarsresearchlibrary.comirjet.net | High yields, often >95% google.com | Typically high and reproducible allfordrugs.com |
| Scalability | Challenges in heat/mass transfer | Limited by microwave penetration depth | Readily scalable | Inherently scalable by parallelization |
| Safety | Risks with large volumes | Potential for localized hot spots | Improved safety with aqueous systems | High level of safety due to small hold-up volume |
| Environmental Impact | Often requires organic solvents | Can enable solvent-free reactions irjet.net | Allows use of water as solvent google.comgoogle.com | Reduced solvent usage and waste |
| Process Control | Difficult to control precisely | Good temperature control | Good control of biphasic system | Excellent control over parameters |
Mechanistic Elucidation of 4 2 Chloroethoxy 3 Methoxybenzaldehyde Reactions
Detailed Reaction Mechanisms for Compound Formation
The principal synthetic route to 4-(2-chloroethoxy)-3-methoxybenzaldehyde is the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide or phenoxide with a suitable alkyl halide. wikipedia.orgbyjus.com In this specific case, the synthesis proceeds by reacting vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with a 2-haloethyl compound, such as 1-bromo-2-chloroethane (B52838).
The reaction mechanism can be described in two primary steps:
Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group of vanillin. A strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), is used to abstract the acidic phenolic proton, forming a sodium vanillate (B8668496) salt. This salt exists in solution as a resonance-stabilized phenoxide anion, which is a potent nucleophile. khanacademy.org
Nucleophilic Substitution (SN2 Reaction): The vanillate anion then acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The reaction is concerted, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond occur simultaneously. wikipedia.orgbyjus.com When 1-bromo-2-chloroethane is used as the electrophile, the nucleophilic attack occurs preferentially at the carbon atom bonded to the bromine. This is because bromide is a better leaving group than chloride due to its larger size and lower basicity, which makes the C-Br bond weaker and the bromide ion more stable upon departure. byjus.com
| Reactant/Reagent | Role in Synthesis |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Starting material, source of the aromatic scaffold and methoxy (B1213986) group. |
| Base (e.g., NaOH, NaH) | Deprotonating agent to form the nucleophilic phenoxide. |
| 1-Bromo-2-chloroethane | Electrophile, provides the 2-chloroethoxy side chain. |
| Solvent (e.g., Acetone, DMSO) | Medium for the reaction; polar aprotic solvents are preferred. libretexts.org |
Stereochemical Considerations in Synthetic Pathways
The stereochemical outcome of a reaction is dictated by its mechanism. The Williamson ether synthesis proceeds via an SN2 mechanism, which is known to be stereospecific. wikipedia.org A key characteristic of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon. byjus.comlumenlearning.com This approach, from the side opposite to the leaving group, results in an inversion of configuration at the carbon center, a phenomenon known as the Walden inversion. byjus.com
However, in the synthesis of this compound using 1-bromo-2-chloroethane, the electrophilic carbon atom that undergoes the nucleophilic attack is a primary carbon (—CH₂—Br). This carbon is achiral as it is bonded to two identical hydrogen atoms. Consequently, while the reaction mechanistically proceeds with a defined backside attack and inversion of the spatial arrangement of atoms, it does not lead to the formation of a new stereocenter or result in different stereoisomeric products. The resulting 2-chloroethoxy group attached to the phenoxy ring has no chiral centers, making stereochemical considerations in the final product structure moot for this specific pathway.
Role of Intermediates and Transition States
A detailed understanding of the reaction pathway requires an analysis of the intermediates and transition states involved.
Transition States: The SN2 reaction itself does not proceed through an intermediate but rather through a single, high-energy transition state. libretexts.orgeoht.info This transient species represents the energy maximum along the reaction coordinate for the substitution step.
Key features of the SN2 transition state in this synthesis include:
A pentacoordinate carbon atom at the reaction center.
The incoming nucleophile (the vanillate oxygen) and the outgoing leaving group (bromide) are both partially bonded to the electrophilic carbon, positioned 180° apart.
The three non-reacting groups on the carbon (two hydrogens and the adjacent CH₂Cl group) are arranged in a trigonal planar geometry, perpendicular to the O---C---Br axis.
The negative charge is distributed over both the incoming nucleophile and the outgoing leaving group.
The energy required to reach this unstable, high-energy transition state is the activation energy (Ea) of the reaction. Steric hindrance can raise the energy of the transition state, thereby increasing the activation energy and slowing the reaction rate. libretexts.org
Derivatization and Chemical Transformations of 4 2 Chloroethoxy 3 Methoxybenzaldehyde
Functional Group Interconversions of the Aldehyde Moiety
The aldehyde group is a primary site for chemical reactions, enabling its conversion into various other functional groups, including alcohols, amines, and carboxylic acids.
Reduction Reactions to Alcohols and Amines
The aldehyde functional group of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde can be readily reduced to a primary alcohol, forming (4-(2-chloroethoxy)-3-methoxyphenyl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. For analogous compounds like 4-ethoxy-3-methoxybenzaldehyde (B93258), this reduction proceeds with high efficiency. chemicalbook.com The resulting primary alcohol is a key intermediate for further synthetic modifications.
Furthermore, the aldehyde can be converted into primary, secondary, or tertiary amines through reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, respectively, which is then reduced in situ. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. nih.govrsc.org For instance, reaction with a primary amine (R-NH₂) would yield the corresponding secondary amine, N-((4-(2-chloroethoxy)-3-methoxyphenyl)methyl)amine. A general procedure for the synthesis of secondary amines from primary amines involves the formation of a sulfonamide intermediate, which is then alkylated and deprotected. orgsyn.org
Table 1: Reduction Reactions of the Aldehyde Moiety
| Product Class | Example Product Name | Reagents and Conditions |
| Alcohols | (4-(2-chloroethoxy)-3-methoxyphenyl)methanol | NaBH₄, Methanol, Room Temperature chemicalbook.comijcea.org |
| Amines | N-((4-(2-chloroethoxy)-3-methoxyphenyl)methyl)amine | Primary Amine, NaBH₄ or NaBH₃CN, Methanol/THF nih.govrsc.org |
Oxidation Reactions to Carboxylic Acids
The aldehyde group can be oxidized to a carboxylic acid, yielding 4-(2-chloroethoxy)-3-methoxybenzoic acid. A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium being a common choice. mdpi.comchemicalbook.comnih.gov The reaction typically involves treating the aldehyde with a solution of KMnO₄, followed by acidification to precipitate the carboxylic acid. The progress of the oxidation of similar substituted benzaldehydes has been monitored using spectrophotometry. chemicalbook.comnih.gov
Table 2: Oxidation of the Aldehyde Moiety
| Product Name | Reagents and Conditions |
| 4-(2-chloroethoxy)-3-methoxybenzoic acid | KMnO₄, H₂SO₄ (acidic) or NaOH (alkaline), then acid workup mdpi.comchemicalbook.comnih.gov |
Condensation and Imine Formation Reactions
The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, most notably with primary amines and their derivatives to form imines (Schiff bases). This reaction is fundamental in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The reaction of this compound with a primary amine (R-NH₂) in a suitable solvent, often with acid or base catalysis, leads to the formation of the corresponding N-substituted imine. nih.govresearchgate.netrsc.org For example, reaction with hydrazine (B178648) or its derivatives can yield hydrazones. researchgate.netrsc.org These imine-forming reactions are typically reversible and are often driven to completion by the removal of water.
A study on the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with 2,4-dinitrophenylhydrazine (B122626) demonstrates the formation of a stable hydrazone, which was characterized in its pyridine (B92270) monosolvate form. nih.gov
Table 3: Condensation and Imine Formation Reactions
| Reactant | Product Type | General Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Alcohol or other suitable solvent, heat, optional acid/base catalyst researchgate.netrsc.org |
| Hydrazine (H₂NNH₂) | Hydrazone | Alcohol, heat researchgate.net |
| Substituted Hydrazines | Substituted Hydrazone | Alcohol, heat, often with a catalytic amount of acid rsc.org |
Transformations Involving the Chloroethoxy Substituent
The chloroethoxy group provides another reactive handle on the molecule, primarily through nucleophilic substitution of the chloride atom.
Nucleophilic Substitution Reactions for Alkyl Halide Replacement
The chlorine atom in the chloroethoxy side chain is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This SN2 reaction is a powerful tool for elaborating the molecular structure. For example, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) can replace the chlorine with an azido (B1232118) group, forming 4-(2-azidoethoxy)-3-methoxybenzaldehyde. This azide derivative can then participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. researchgate.net
Other nucleophiles, such as amines, thiols, and alkoxides, can also be employed to displace the chloride, leading to a diverse range of derivatives. For instance, reaction with a secondary amine like piperidine (B6355638) would yield 4-(2-(piperidin-1-yl)ethoxy)-3-methoxybenzaldehyde.
Table 4: Nucleophilic Substitution of the Chloroethoxy Group
| Nucleophile | Product Name | General Conditions |
| Sodium Azide (NaN₃) | 4-(2-azidoethoxy)-3-methoxybenzaldehyde | DMF, heat researchgate.net |
| Secondary Amine (e.g., Piperidine) | 4-(2-(piperidin-1-yl)ethoxy)-3-methoxybenzaldehyde | K₂CO₃, Acetonitrile (B52724), heat |
| Phenoxides | 4-(2-phenoxyethoxy)-3-methoxybenzaldehyde | K₂CO₃, DMF, heat |
Cyclization Reactions to Form Heterocyclic Systems
The presence of both the chloroethoxy group and the reactive aldehyde (or its derivatives) on the same molecule opens up possibilities for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For example, after conversion of the aldehyde to a suitable nucleophilic group or an intermediate that can react with the chloroethoxy side chain, intramolecular cyclization can occur.
One potential pathway involves the reduction of the aldehyde to the corresponding alcohol, followed by an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group of the alcohol can be deprotonated to form an alkoxide, which can then displace the chloride on the ethoxy chain to form a six-membered chromane (B1220400) ring system. The synthesis of chromane derivatives is an active area of research. nih.govorganic-chemistry.orggoogle.com
Another approach could involve the reaction of the aldehyde with a binucleophilic reagent, where one nucleophilic center reacts with the aldehyde and the other displaces the chloride. For instance, reaction with a compound containing both an amine and a thiol group could lead to the formation of a thiazolidine (B150603) derivative, which could then undergo further intramolecular reactions.
While specific examples of cyclization starting directly from this compound are not extensively documented in readily available literature, the principles of intramolecular reactions suggest that this compound is a promising precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles. researchgate.netresearchgate.net
Modifications and Reactivity of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the aromatic ring of this compound is a key functional group that can undergo specific chemical transformations, most notably demethylation. This reaction involves the cleavage of the methyl-oxygen bond to yield a hydroxyl group, converting the methoxybenzaldehyde derivative into a corresponding hydroxybenzaldehyde.
Demethylation reactions are often crucial in the synthesis of natural products and pharmaceutical intermediates. While literature specifically detailing the demethylation of this compound is not abundant, the reactivity can be inferred from similar structures. For instance, magnesium iodide etherate has been shown to be a mild and effective reagent for the demethylation of phenolic O-methyl groups, particularly those ortho to a carbonyl group. mdma.ch In related compounds, such as 2,6-dimethoxybenzaldehydes, this reagent regioselectively cleaves one of the methoxy groups to produce 6-methoxysalicylaldehydes. mdma.ch Another method involves using lithium diphenylphosphide in tetrahydrofuran, which effectively cleaves methyl aryl ethers. orgsyn.org This reaction is noted to be accelerated for methyl o-alkoxyaryl ethers compared to simpler structures like anisole. orgsyn.org
The conversion of the methoxy group to a hydroxyl group can significantly alter the molecule's properties and subsequent reactivity, opening up new pathways for derivatization, such as etherification or esterification of the newly formed phenolic hydroxyl group.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitution
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the methoxy group and the chloroethoxy group. These substituents direct incoming electrophiles primarily to the positions ortho and para to themselves.
Given the substitution pattern, the most likely position for electrophilic attack is C-5, which is ortho to the methoxy group and para to the aldehyde group. This is analogous to the well-studied reactivity of vanillin (B372448). tandfonline.comtandfonline.comyoutube.com
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: The introduction of a halogen atom (e.g., iodine, bromine) onto the aromatic ring is a common transformation. For example, vanillin can be iodinated at the 5-position using reagents like potassium iodide (KI) with an oxidizing agent such as Oxone® in water. tandfonline.comtandfonline.com A similar outcome would be expected for this compound. The reaction proceeds through the formation of an electrophilic halogen species (I⁺), which then attacks the electron-rich aromatic ring. youtube.com
Nitration: The introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. rsc.org In vanillin derivatives, nitration typically occurs at the positions activated by the electron-donating groups. uni.edu
The table below summarizes typical conditions for electrophilic aromatic substitution on the analogous compound, vanillin.
| Reaction | Reagents and Conditions | Position of Substitution | Reference |
| Iodination | KI, Oxone®, H₂O, reflux | 5 | tandfonline.comtandfonline.com |
| Nitration | HNO₃, H₂SO₄, -10 °C to RT | 2 or 6 (on acetylated vanillin) | rsc.orguni.edu |
These functionalization reactions are pivotal for synthesizing a variety of derivatives, as the introduced groups can be further modified. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of coupling and condensation reactions.
Synthesis of Advanced Chemical Intermediates and Target Molecules
This compound is a valuable starting material for the construction of more elaborate chemical structures, including bioactive molecules and complex intermediates. The aldehyde group is particularly useful for chain-extension reactions and the formation of carbon-carbon and carbon-nitrogen double bonds.
While a direct synthesis of Methyl α-azido-4-(2-chloroethoxy)-3-methoxycinnamate from this compound is not explicitly detailed in the provided search results, the synthesis can be inferred from standard organic chemistry transformations. This transformation would likely proceed through a two-step sequence:
Knoevenagel or Perkin-type Condensation: The aldehyde would first be reacted with a suitable active methylene (B1212753) compound to form a cinnamate (B1238496) ester. For instance, a reaction with methyl acetate (B1210297) in the presence of a base would yield methyl 4-(2-chloroethoxy)-3-methoxycinnamate.
Azide Introduction: The resulting cinnamate could then be converted to the α-azido derivative. This might be achieved through an α-bromination followed by nucleophilic substitution with an azide salt (e.g., sodium azide), or through other methods developed for the α-functionalization of esters.
This resulting α-azido cinnamate is a highly functionalized molecule, with the azide group serving as a versatile handle for further transformations, such as reduction to an amine or participation in click chemistry reactions.
The reactive aldehyde group of this compound makes it an ideal precursor for a wide array of derivatives, particularly through condensation reactions with amine-containing compounds to form Schiff bases (imines). researchgate.net
The general reaction involves the condensation of the aldehyde with a primary amine (R-NH₂) to form an imine (R-N=CH-Ar), with the elimination of water. A vast number of structurally diverse analogs can be generated by varying the amine component.
Examples of Synthesized Analog Classes from Aldehydes:
| Reactant Class | Product Class | Reference |
| Hydrazines/Hydrazides | Hydrazones | researchgate.netrsc.org |
| Primary Amines | Schiff Bases (Imines) | researchgate.net |
| Hydroxylamine | Oximes | uni.edu |
These reactions have been used to synthesize large libraries of compounds from similar benzaldehydes for various research purposes, including the development of new therapeutic agents. researchgate.netresearchgate.netrsc.org The chloroethoxy group on the starting material also provides an additional site for modification, allowing for the attachment of other molecular fragments through nucleophilic substitution of the chloride, further increasing the potential for structural diversity.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the structural elucidation of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:
Aldehydic Proton (-CHO): A singlet peak, typically downfield between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group.
Aromatic Protons: The benzene (B151609) ring will exhibit three distinct signals. A doublet of doublets or a multiplet for the proton at the 2-position, a doublet for the proton at the 6-position, and a doublet for the proton at the 5-position, typically in the range of δ 6.9-7.8 ppm. The exact shifts and coupling patterns are influenced by the electron-donating methoxy (B1213986) and chloroethoxy groups and the electron-withdrawing aldehyde group.
Methoxy Protons (-OCH₃): A sharp singlet peak around δ 3.9 ppm.
Chloroethoxy Protons (-OCH₂CH₂Cl): Two triplets, corresponding to the two methylene (B1212753) groups. The methylene group adjacent to the oxygen (-OCH₂-) would appear around δ 4.2-4.4 ppm, while the methylene group adjacent to the chlorine (-CH₂Cl) would be further downfield in the region of δ 3.8-4.0 ppm, due to the electronegativity of the chlorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected resonances for this compound include:
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.
Aromatic Carbons: Six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon bearing the aldehyde group would be around δ 130 ppm, while the carbons attached to the oxygen atoms of the methoxy and chloroethoxy groups would be in the δ 148-155 ppm range. The other aromatic carbons would resonate between δ 110-128 ppm.
Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.
Chloroethoxy Carbons (-OCH₂CH₂Cl): Two signals, with the carbon bonded to oxygen (-OCH₂-) appearing around δ 68-70 ppm and the carbon bonded to chlorine (-CH₂Cl) around δ 41-43 ppm.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| -CHO | 9.8-10.1 (s) | 190-195 |
| Aromatic-H2 | 7.4-7.6 (d) | 110-115 |
| Aromatic-H5 | 6.9-7.1 (d) | 125-130 |
| Aromatic-H6 | 7.3-7.5 (dd) | 115-120 |
| -OCH₃ | ~3.9 (s) | ~56 |
| -OCH₂CH₂Cl | ~4.3 (t) | ~69 |
| -OCH₂CH₂Cl | ~3.9 (t) | ~42 |
| Aromatic-C1 | - | 130-135 |
| Aromatic-C3 | - | 148-152 |
| Aromatic-C4 | - | 150-155 |
Note: These are predicted values based on known spectroscopic data for similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁ClO₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation analysis provides valuable structural information. Key expected fragmentation pathways for this compound would involve:
Loss of the chloroethyl group (-CH₂CH₂Cl).
Loss of the entire chloroethoxy side chain.
Cleavage of the methoxy group (-OCH₃).
Loss of the formyl radical (-CHO).
Fragmentation of the aromatic ring.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z (relative intensity) | Proposed Fragment |
| 214/216 | [M]⁺, Molecular ion |
| 185 | [M - CHO]⁺ |
| 151 | [M - CH₂CH₂Cl]⁺ |
| 136 | [M - CH₂CH₂Cl - CH₃]⁺ |
| 91 | Tropylium ion from benzyl (B1604629) fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. docbrown.infoorgchemboulder.com
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a non-conjugated aldehyde. libretexts.org
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. orgchemboulder.com
Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands in the region of 2850-2980 cm⁻¹ from the ethoxy chain.
C-O-C Stretch (Ether): Strong, characteristic bands in the fingerprint region, typically around 1200-1270 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ (aliphatic ether).
C-Cl Stretch: A band in the region of 600-800 cm⁻¹.
Aromatic C=C Bending: Several bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Expected strong signals would include the aromatic ring vibrations and the C=O stretch.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Weak-Medium |
| Aliphatic C-H Stretch | 2850-2980 | Medium |
| Aldehyde C-H Stretch | 2820-2850 & 2720-2750 | Weak-Medium |
| C=O Stretch | 1680-1705 | Strong |
| Aromatic C=C Bending | 1400-1600 | Medium-Strong |
| C-O-C Stretch (Aryl-Alkyl) | 1200-1270 | Strong |
| C-O-C Stretch (Aliphatic) | 1020-1075 | Strong |
| C-Cl Stretch | 600-800 | Medium-Strong |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. While no crystal structure for this compound is currently available in the public domain, a study on the closely related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), offers valuable insights. nih.gov
For this compound, a single crystal X-ray diffraction study would determine:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Molecular conformation: The dihedral angles defining the orientation of the aldehyde, methoxy, and chloroethoxy groups relative to the benzene ring. It is expected that the benzaldehyde (B42025) moiety would be largely planar.
Crystal packing: The arrangement of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds (though unlikely to be strong), halogen bonding, or π-π stacking interactions that influence the solid-state properties.
Based on the structure of 4-ethoxy-3-methoxybenzaldehyde, it is anticipated that the molecule of this compound would also be nearly planar. nih.gov The crystal packing would likely be governed by van der Waals forces and potentially weak C-H···O and C-H···Cl interactions.
High-Resolution Separation Techniques for Purity Assessment and Isomer Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing the purity of this compound. A UV detector set at a wavelength corresponding to the absorbance maximum of the substituted benzaldehyde (typically around 280-310 nm) would provide high sensitivity. This method can effectively separate the target compound from starting materials, by-products, and degradation products.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis. The compound's volatility allows for its analysis by GC. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. The retention time would be characteristic of the compound under specific chromatographic conditions, and the coupled mass spectrometer would provide definitive identification of the eluted peaks.
These high-resolution separation techniques are crucial for quality control, ensuring that the compound meets the required purity specifications for its intended applications.
Computational Chemistry and Theoretical Investigations of 4 2 Chloroethoxy 3 Methoxybenzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Such calculations provide fundamental information about molecular geometry, orbital energies, and charge distributions. Studies on analogous compounds like 4-hydroxybenzaldehyde (B117250) and 4-hexyloxy-3-methoxybenzaldehyde demonstrate the utility of this approach. mdpi.comnih.gov
The optimized molecular structure, or the lowest energy arrangement of atoms, can be precisely calculated. For vanillin (B372448) derivatives, DFT calculations often confirm a nearly planar structure for the benzene (B151609) ring and its substituents. researchgate.net Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. uctm.edu
Molecular Electrostatic Potential (MEP) mapping is another valuable output. The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov For a molecule like 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and ether groups, indicating sites prone to electrophilic attack, and positive potential (blue) around the hydrogen atoms. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for a Vanillin Analog (4-hydroxybenzaldehyde)
| Parameter | Value (a.u.) | Description |
|---|---|---|
| HOMO Energy | -0.235 | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -0.078 | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | 0.157 | Correlates with chemical reactivity and stability. |
Data sourced from a DFT/B3LYP/6-31G(d,p) level of theory calculation for 4-hydroxybenzaldehyde, a structural analog. mdpi.comuctm.edu
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed view of conformational flexibility and dynamics. nih.govrsc.org For this compound, an MD simulation would reveal how the chloroethoxy side chain moves and rotates relative to the stable benzaldehyde (B42025) core.
While specific MD studies on this compound are not prominent, the principles of the technique are broadly applicable. An MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its trajectory over nanoseconds or longer. nih.gov This exploration of the conformational space helps identify the most stable, low-energy conformers and the energy barriers between them. Key parameters to analyze include dihedral angles, which describe the rotation around specific bonds, such as the C-O bond of the ethoxy group. X-ray crystallography data for the related 4-ethoxy-3-methoxybenzaldehyde (B93258) shows that the non-hydrogen atoms are nearly coplanar, with a small dihedral angle between the phenyl ring and the ethoxy group, a conformation that MD simulations would further explore in a dynamic, solvated state. researchgate.netnih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results. DFT calculations are highly effective at predicting vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov
For instance, in a study on 4-hexyloxy-3-methoxybenzaldehyde, researchers calculated the vibrational frequencies and NMR chemical shifts using DFT at the B3LYP/6-311++G(d,p) level. nih.gov The calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. This allows for precise assignment of vibrational modes to specific atomic motions, such as C=O stretching, C-H bending, or ring vibrations. Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental values, aiding in the structural elucidation of the molecule. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analog (4-hexyloxy-3-methoxybenzaldehyde)
| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment |
|---|---|---|---|
| C-H stretch (aldehyde) | 2862 | 2865 | ν(C-H) |
| C=O stretch | 1679 | 1680 | ν(C=O) |
| C=C stretch (aromatic) | 1585 | 1587 | ν(C=C) |
| C-O-C stretch (ether) | 1265 | 1269 | ν(C-O-C) |
Data adapted from a study on 4-hexyloxy-3-methoxybenzaldehyde, demonstrating the strong correlation between predicted and observed values. nih.gov
Elucidation of Reaction Mechanisms and Energy Profiles through Computational Modeling
For this compound, this approach could be used to study its synthesis or its participation in subsequent reactions, such as condensations or nucleophilic substitutions. For example, in the synthesis of chalcones from vanillin derivatives, computational modeling could identify the transition state structure for the key aldol (B89426) condensation step and determine the favorability of different reaction pathways. ufms.br Similarly, in applications like corrosion inhibition, quantum chemical parameters are used to model the adsorption of the inhibitor molecule onto a metal surface, proposing a mechanism based on the molecule's electronic properties. uctm.edu
Design of Novel Derivatives with Predicted Chemical Reactivity
Computational chemistry enables the rational design of new molecules with desired properties, a process known as in silico design. By starting with a parent structure like this compound, chemists can computationally introduce various functional groups and predict how these changes will affect the molecule's reactivity, stability, and electronic properties.
The goal could be to enhance a specific activity, such as antioxidant potential or biological targeting. ufms.br By analyzing the computationally derived parameters (HOMO-LUMO gap, MEP, etc.) of a series of virtual derivatives, researchers can identify promising candidates for synthesis. researchgate.net For example, modifying substituents on the aromatic ring could alter the electron density and, consequently, the reactivity of the aldehyde group or the susceptibility of the ring to electrophilic substitution. This predictive power significantly accelerates the discovery process, allowing scientists to prioritize the synthesis of compounds with the highest probability of success.
Applications As a Synthetic Building Block in Materials Science and Polymer Chemistry
Monomer or Precursor for the Synthesis of Novel Polymeric Architectures
The bifunctional nature of 4-(2-Chloroethoxy)-3-methoxybenzaldehyde makes it a compelling candidate for the synthesis of novel polymers. The aldehyde group can be readily converted into other functionalities or used directly in polymerization reactions. For instance, it can undergo condensation polymerization with compounds containing active methylene (B1212753) groups or with various amines to form Schiff base polymers (polyimines). These polymers are known for their thermal stability and potential applications in electronics and chemosensors.
Furthermore, the chloroethoxy group offers a reactive handle for subsequent polymer modifications. A polymer synthesized through the aldehyde group could feature pendant chloroethoxy groups along its backbone. These groups can be targeted in post-polymerization modification reactions, such as nucleophilic substitution with azides, thiols, or other polymers, to introduce new functionalities or to create graft copolymers. This dual reactivity allows for the design of complex and tailored polymeric architectures.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer/Reagent | Resulting Polymer Type | Key Reactive Group |
| Condensation Polymerization | Diamines (e.g., p-phenylenediamine) | Poly(azomethine) / Schiff Base Polymer | Aldehyde |
| Wittig Reaction | Bis(phosphonium salt) | Poly(p-phenylene vinylene) (PPV) derivative | Aldehyde |
| Knoevenagel Condensation | Compounds with active methylene groups | Substituted Polyolefins | Aldehyde |
| Post-Polymerization Modification | Sodium Azide (B81097) (NaN₃) | Azide-functionalized Polymer | Chloroethoxy |
Integration into Functional Organic Materials
Beyond polymerization, this compound can be integrated into smaller, discrete functional organic materials. The aldehyde is a classic precursor for the synthesis of stilbenes, chalcones, and other conjugated systems through reactions like the Wittig, Horner-Wadsworth-Emmons, or Claisen-Schmidt condensation. orientjchem.org By reacting it with appropriate partners, molecules with specific electronic or photophysical properties can be designed.
The chloroethoxy group provides a means to tether these functional molecules to surfaces or to incorporate them into larger systems. For example, a chromophore synthesized from this aldehyde could be anchored to a silica (B1680970) support or a polymer film via the chloro group, leading to the creation of hybrid materials for sensing or optical applications.
Role in the Development of Advanced Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. researchgate.netnih.gov Aldehydes are among the most common precursors for the synthesis of imine-linked COFs, which are known for their high stability and porosity. nih.govrsc.org this compound could serve as a tritopic or ditopic aldehyde source in the synthesis of COFs, reacting with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form a porous, crystalline network. rsc.org
A key advantage of using this specific aldehyde would be the introduction of chloroethoxy groups into the pores of the COF. These functional groups could serve as post-synthetic modification sites, allowing for the covalent attachment of catalytic species, affinity tags, or other functional moieties. This would enable the precise tuning of the COF's properties for applications in gas storage, separation, or heterogeneous catalysis. While the direct synthesis of a COF from this molecule has not been reported, the established chemistry of COF formation strongly supports its potential as a valuable building block. nih.gov
Similarly, in MOF chemistry, the aldehyde could be modified to a carboxylate-containing ligand, a standard component for MOF synthesis. researchgate.net Alternatively, the chloroethoxy group could be used to functionalize a pre-existing ligand before its incorporation into a MOF structure, thereby engineering the chemical environment of the pores.
Table 2: Potential Role in Porous Frameworks
| Framework Type | Potential Role of the Compound | Resulting Feature | Potential Application |
| Covalent Organic Framework (COF) | Aldehyde-containing building block for imine condensation. | Chloroethoxy-functionalized pore walls. | Post-synthetic modification, gas separation. |
| Metal-Organic Framework (MOF) | Precursor to a functionalized organic linker (e.g., a dicarboxylate). | Engineered pore environment with reactive sites. | Catalysis, sensing. |
Synthesis of Organic Optoelectronic Components and Chromophores
The synthesis of molecules for organic optoelectronics often relies on the creation of extended π-conjugated systems. nsf.gov this compound can serve as a key precursor for such molecules. The aldehyde group facilitates the extension of conjugation through various carbon-carbon bond-forming reactions. For example, reaction with an electron-rich aromatic species could yield a donor-acceptor type chromophore, where the benzaldehyde (B42025) moiety acts as the initial core.
The methoxy (B1213986) group on the benzene (B151609) ring acts as a weak electron-donating group, which can be used to tune the electronic properties of the resulting chromophore. The chloroethoxy side chain, while not directly conjugated, can influence solubility and film-forming properties, which are crucial for device fabrication. nsf.gov Furthermore, it provides a site for attaching the chromophore to other components or substrates without disrupting the π-system.
Precursor for Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it a candidate for designing molecules that can participate in self-assembly.
For instance, the aldehyde group can be converted into a Schiff base with a long alkyl chain amine. The resulting molecule would have a polar head group (the imine and methoxy-benzene unit) and a non-polar tail, making it amphiphilic and potentially capable of forming micelles or vesicles in solution. The chloroethoxy group could also be used to introduce hydrogen-bonding motifs or metal-coordinating sites to direct the assembly process. While no specific studies have utilized this compound for self-assembly, its structural features are consistent with those of molecules known to form complex supramolecular architectures.
Future Research Directions and Emerging Paradigms in 4 2 Chloroethoxy 3 Methoxybenzaldehyde Chemistry
Development of Chemo- and Regioselective Catalytic Systems
The presence of multiple reactive sites in 4-(2-Chloroethoxy)-3-methoxybenzaldehyde—namely the aldehyde, the aromatic ring, and the chloroethoxy side chain—presents a significant challenge and opportunity for synthetic chemists. Future research will undoubtedly focus on the development of sophisticated catalytic systems capable of targeting these sites with high chemo- and regioselectivity.
Organocatalysis, for instance, offers a powerful toolbox for activating the aldehyde group towards various transformations, such as asymmetric aldol (B89426), Mannich, and Michael reactions, while leaving the rest of the molecule intact. rsc.org The development of novel chiral amines or phosphines as catalysts could enable the enantioselective addition of nucleophiles to the aldehyde, a critical step in the synthesis of biologically active molecules.
Furthermore, transition-metal catalysis will be instrumental in achieving selective C-H activation on the aromatic ring or cross-coupling reactions involving the chloroethoxy group. For example, palladium or nickel catalysts could be designed to selectively activate the C-H bond at the position ortho to the methoxy (B1213986) group for functionalization. Similarly, catalysts could be developed for the selective substitution of the chlorine atom without affecting the aldehyde. The regioselective protection of hydroxyl groups in similar structures, such as 3,4-dihydroxybenzaldehyde, has been achieved with high yields using various protecting groups, suggesting that similar selective manipulations are feasible for this compound. mdpi.com
| Catalytic Approach | Target Site | Potential Transformation | Desired Outcome |
| Organocatalysis | Aldehyde | Asymmetric Aldol Reaction | Enantiomerically enriched β-hydroxy aldehydes |
| Transition-Metal | Aromatic Ring (C-H) | C-H Functionalization | Introduction of new substituents on the ring |
| Transition-Metal | Chloroethoxy Group | Cross-Coupling Reaction | Substitution of the chlorine atom |
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced safety, scalability, and efficiency. The integration of this compound into flow chemistry platforms represents a significant area for future research. Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the reactivity of this polyfunctional molecule.
For instance, the reduction of the aldehyde or the nucleophilic substitution of the chloro group can be performed in a flow setup to minimize byproduct formation and improve yield. The use of packed-bed reactors with immobilized catalysts or reagents can further enhance the efficiency and sustainability of these processes. beilstein-journals.org
Automated synthesis platforms, which combine robotics with machine learning algorithms, are also set to revolutionize the exploration of chemical reactions. beilstein-journals.org By employing this compound as a starting material in an automated system, a large number of reaction conditions and reactants can be screened rapidly to discover novel transformations and optimize existing ones. This high-throughput approach can accelerate the discovery of new derivatives with desirable properties.
| Technology | Advantage | Application to this compound |
| Flow Chemistry | Precise control, scalability, safety | Selective reduction of the aldehyde, nucleophilic substitution |
| Automated Synthesis | High-throughput screening, rapid optimization | Discovery of new reactions and derivatives |
Exploration of Bio-Inspired Synthetic Routes
Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. The application of biocatalysis and biomimetic synthesis to this compound is a promising avenue for future research. Enzymes, such as oxidoreductases, could be employed for the selective oxidation or reduction of the aldehyde group under mild conditions.
Moreover, bio-inspired synthetic strategies that mimic the biosynthetic pathways of natural products could be developed. For example, the structure of this compound is related to vanillin (B372448) and other natural phenylpropanoids. researchgate.net Research into the enzymatic pathways that construct these natural products could inform the design of novel synthetic routes to derivatives of this compound. This could involve the use of whole-cell biocatalysts or isolated enzymes to perform key transformations.
Advanced Computational Design for Predictive Synthesis
Computational chemistry and machine learning are becoming indispensable tools in modern synthetic planning. nih.gov For this compound, advanced computational models can be used to predict its reactivity and guide the design of synthetic routes. Density Functional Theory (DFT) calculations can elucidate the electronic properties of the molecule, predicting the most likely sites for nucleophilic or electrophilic attack.
Furthermore, retrosynthetic analysis software, powered by artificial intelligence, can propose novel and efficient synthetic pathways to complex target molecules starting from this compound. nih.gov These programs can analyze vast databases of chemical reactions to suggest the best reagents and conditions for a desired transformation. This predictive power can significantly reduce the amount of empirical experimentation required, saving time and resources.
| Computational Tool | Application | Benefit for this compound |
| Density Functional Theory (DFT) | Reactivity prediction | Identification of reactive sites and reaction mechanisms |
| AI-Powered Retrosynthesis | Synthetic route design | Proposing novel and efficient pathways to complex derivatives |
Expanding the Scope of Derivatization for Novel Chemical Space Exploration
The ultimate goal of developing new synthetic methodologies for this compound is to expand the accessible chemical space and generate novel molecules with unique properties. Future research will focus on a wide range of derivatization strategies to achieve this.
The aldehyde functionality serves as a versatile handle for the synthesis of a variety of heterocyclic compounds through condensation reactions with di-functional nucleophiles. researchgate.net For example, reaction with hydrazines, hydroxylamines, or amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.
The chloroethoxy side chain is another key site for derivatization. Nucleophilic substitution of the chlorine atom with various nucleophiles, such as amines, thiols, and azides, can introduce a wide range of functional groups. The resulting derivatives could be further elaborated, for instance, through click chemistry with the azide-functionalized compound.
The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents will need to be carefully considered. The synthesis of related compounds like 4-acetyloxy-3-methoxy benzaldehyde (B42025) and 4-ethoxy-3-methoxybenzaldehyde (B93258) demonstrates the feasibility of modifying the substituents on the benzaldehyde core. nih.govrfppl.co.in
| Functional Group | Derivatization Strategy | Potential Products |
| Aldehyde | Condensation Reactions | Heterocycles (e.g., pyrazoles, isoxazoles) |
| Chloroethoxy | Nucleophilic Substitution | Amines, thiols, azides, and their derivatives |
| Aromatic Ring | Electrophilic Substitution | Halogenated, nitrated, or sulfonated derivatives |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Chloroethoxy)-3-methoxybenzaldehyde, and how are intermediates characterized?
- Methodology : A typical synthesis involves nucleophilic substitution reactions. For example, reacting substituted benzaldehydes with chloroethylating agents under basic conditions (e.g., ethanolic KOH). Intermediates are purified via recrystallization (ethanol/water mixtures) and characterized using FTIR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.0 ppm, methoxy at δ 3.8–3.9 ppm, and chloroethoxy signals at δ 4.2–4.4 ppm) .
- Key Data : Yield optimization (46% in one protocol) and purity validation via HPLC (>95%) are critical .
Q. How is the purity of this compound validated in pharmaceutical research?
- Methodology : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹³C NMR, HRMS) techniques. For HRMS, the exact mass [M+H]+ is 214.0464 (C₁₀H₁₁ClO₃), ensuring no isotopic interference from by-products .
- Contradictions : Discrepancies in reported melting points (e.g., 381–382 K vs. literature values) may indicate polymorphic forms or solvent retention, requiring DSC analysis .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodology :
- By-product Control : Use anhydrous solvents (e.g., absolute ethanol) to suppress hydrolysis of the chloroethoxy group.
- Catalysis : Add glacial acetic acid (5 drops) to stabilize intermediates and reduce aldol condensation by-products .
- Data Analysis : TLC monitoring (silica gel, hexane:EtOAc 7:3) identifies unwanted dimers (Rf ~0.2 vs. product Rf ~0.5) .
Q. How does the electronic environment of the benzaldehyde ring influence reactivity in derivatization reactions?
- Methodology : Computational modeling (DFT) predicts electrophilic substitution at the para position of the methoxy group. Experimental validation via Suzuki coupling with aryl boronic acids shows >70% yield when using Pd(PPh₃)₄ in DMF at 80°C .
- Contradictions : Steric hindrance from the chloroethoxy group reduces reactivity in bulky electrophile reactions (e.g., Friedel-Crafts acylation), requiring microwave-assisted conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
